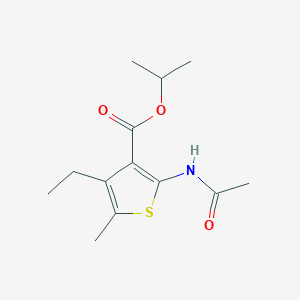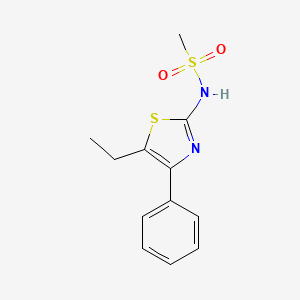
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with copper ions, making it a promising candidate for the detection of copper in biological samples.
Another area of research is the use of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit strong phototoxicity towards cancer cells under irradiation, making it a potential candidate for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by generating reactive oxygen species upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are still under investigation. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its simplicity of synthesis, making it a viable candidate for large-scale production. However, one of the limitations is the lack of understanding of the compound's mechanism of action, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the optimization of the compound's synthesis method to improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action to better understand its potential applications in various fields. Additionally, further studies are needed to evaluate the compound's safety and efficacy for cancer therapy.
Métodos De Síntesis
The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction proceeds via a cyclization process, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Propiedades
IUPAC Name |
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGADGRYZOEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)





![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)


![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)
